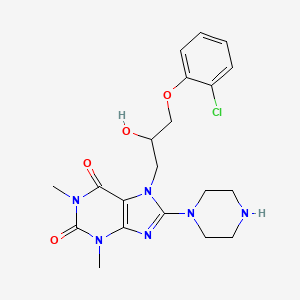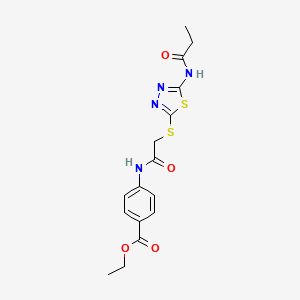
Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate” is a chemical compound. Its molecular formula is C5H8F2O3 . It is a type of cyclopropane, which is a cyclic hydrocarbon where the carbon atoms are arranged in a ring .
Synthesis Analysis
The synthesis of cyclopropanes, such as “Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate”, involves various methods. Some of these include the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl , the Suzuki-Miyaura coupling reaction of potassium cyclopropyl , and the palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl and heterocyclic halides .Molecular Structure Analysis
The molecular structure of “Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate” is based on the cyclopropane core, which is a three-membered ring of carbon atoms . The compound has two fluorine atoms attached to the cyclopropane ring, making it a difluorocyclopropane .Chemical Reactions Analysis
Cyclopropanes, including “Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate”, can undergo various chemical reactions. These include cross-coupling reactions with alkyl iodides , reactions with aryl bromides or triflates , and reactions with cyclopropylmagnesium bromide .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry Applications
A foundational aspect of research on Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate involves its role in the synthesis of novel organic compounds. Csuk and Thiede (1999) demonstrated the preparation of novel difluorinated cyclopropane nucleoside analogues, showcasing the versatility of this compound in creating biologically relevant molecules Csuk & Thiede, 1999. Similarly, Carminati et al. (2020) reported an efficient biocatalytic method for the synthesis of CHF2-containing trisubstituted cyclopropanes, underlining the importance of such structures in drug discovery Carminati et al., 2020.
Advancements in Biocatalysis
The biocatalytic strategy for synthesizing CHF2-containing trisubstituted cyclopropanes, as explored by Carminati et al. (2020), highlights the role of engineered myoglobin catalysts in achieving high yield and stereoselectivity. This approach not only enhances the efficiency of chemical synthesis but also opens pathways for environmentally friendly alternatives to traditional synthetic methods Carminati et al., 2020.
Fluorinated Compounds in Drug Development
The difluoromethyl group, as found in derivatives of Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate, serves as a bioisostere for various functional groups in medicinal chemistry. This property is crucial for the development of novel pharmaceuticals, offering ways to modulate the biological activity and metabolic stability of therapeutic agents Carminati et al., 2020.
Eigenschaften
IUPAC Name |
methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-11-4(10)5(3-9)2-6(5,7)8/h9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAYOJWUUXEOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methylisoxazol-3-yl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2692310.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B2692314.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2692315.png)
![Methyl{[1-(methylethyl)-3-nitropyrazol-5-yl]methyl}amine](/img/structure/B2692316.png)
![[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride](/img/structure/B2692318.png)

![1-[2-(azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2692323.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2692327.png)



